TY-52156

Vue d'ensemble

Description

TY 52156: est un antagoniste puissant et sélectif du récepteur 3 du sphingosine-1-phosphate (S1P3). Il est connu pour sa capacité à inhiber la réponse calcique stimulée par le sphingosine-1-phosphate dans les cellules humaines exprimant le récepteur 3 du sphingosine-1-phosphate . Le composé a une formule moléculaire de C₁₈H₁₉Cl₂N₃O et un poids moléculaire de 364,27 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse du TY 52156 implique la réaction de la 1-(4-chlorophénylamino)-1-(4-chlorophénylhydrazono)-3,3-diméthyl-2-butanone avec des réactifs appropriés dans des conditions contrôlées . La voie de synthèse détaillée et les conditions de réaction spécifiques sont propriétaires et ne sont généralement pas divulguées dans la littérature publique.

Méthodes de production industrielle: : La production industrielle du TY 52156 suit les protocoles standard pour la synthèse des dérivés d'hydrazonamide. Le processus implique des réactions chimiques à grande échelle sous un contrôle qualité strict pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions: : Le TY 52156 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que la partie hydrazonamide . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes

Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Réactions d'oxydation: Les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction: Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits: : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du TY 52156 .

Applications de la recherche scientifique

Le TY 52156 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie

- Utilisé comme composé outil pour étudier les voies de signalisation du récepteur 3 du sphingosine-1-phosphate.

- Aide à comprendre le rôle du sphingosine-1-phosphate dans divers processus biochimiques.

Biologie

- Investigue les effets de l'antagonisme du récepteur 3 du sphingosine-1-phosphate sur les fonctions cellulaires.

- Étudie le rôle du sphingosine-1-phosphate dans la prolifération, la migration et l'apoptose cellulaires.

Médecine

- Explore les applications thérapeutiques potentielles dans les maladies où la signalisation du sphingosine-1-phosphate est impliquée, telles que le cancer, les maladies cardiovasculaires et les états inflammatoires .

Industrie

- Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du sphingosine-1-phosphate.

- Appliqué dans la production de produits chimiques et de réactifs de recherche.

Mécanisme d'action

Le TY 52156 exerce ses effets en se liant sélectivement au récepteur 3 du sphingosine-1-phosphate et en l'antagonisant . Cette inhibition empêche le récepteur de médiatiser la réponse calcique stimulée par le sphingosine-1-phosphate, modulant ainsi diverses voies de signalisation en aval. Les cibles moléculaires comprennent le récepteur 3 du sphingosine-1-phosphate, et les voies impliquées sont liées à la signalisation calcique et aux réponses cellulaires au sphingosine-1-phosphate .

Applications De Recherche Scientifique

Inflammatory Diseases

Research indicates that TY-52156 can attenuate inflammation-related responses:

- Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .

- Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .

Cancer Research

The compound has also been investigated for its antitumor effects:

- Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.

Case Studies

Mécanisme D'action

TY 52156 exerts its effects by selectively binding to and antagonizing the sphingosine 1-phosphate receptor 3 . This inhibition prevents the receptor from mediating the sphingosine 1-phosphate-stimulated calcium response, thereby modulating various downstream signaling pathways. The molecular targets include the sphingosine 1-phosphate receptor 3, and the pathways involved are related to calcium signaling and cellular responses to sphingosine 1-phosphate .

Comparaison Avec Des Composés Similaires

Composés similaires

FTY720: Un autre modulateur du récepteur du sphingosine-1-phosphate, mais il agit comme un agoniste plutôt que comme un antagoniste.

CYM50358: Un antagoniste sélectif du récepteur 4 du sphingosine-1-phosphate.

N,N-Diméthylsphingosine: Un inhibiteur de la sphingosine kinase, affectant indirectement les niveaux de sphingosine-1-phosphate.

Unicité: : Le TY 52156 est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur 3 du sphingosine-1-phosphate. Il présente une activité minimale sur les autres récepteurs du sphingosine-1-phosphate, ce qui en fait un outil précieux pour étudier le rôle spécifique du récepteur 3 du sphingosine-1-phosphate dans divers processus biologiques .

Activité Biologique

TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.

Overview of this compound

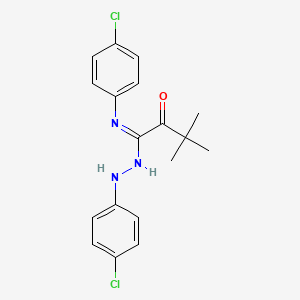

- Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide

- CAS Number : 934369-14-9

- Purity : ≥98%

- Ki Value : 110 nM (indicates binding affinity to S1P3) .

This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:

- Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .

- Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .

1. Cardiovascular Implications

This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .

2. Cancer Research

The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .

3. Endothelial Barrier Function

Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .

Case Studies and Research Findings

Propriétés

IUPAC Name |

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONRRGIRSGNWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132813 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934369-14-9 | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.